
2-amino-6-nitro-4H-1,3-benzothiazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-nitro-4H-1,3-benzothiazin-4-one is a compound belonging to the class of benzothiazinones. This compound has garnered significant attention due to its potent antimycobacterial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis . The unique structure of this compound allows it to inhibit crucial enzymes involved in bacterial cell wall synthesis, making it a promising candidate for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-nitro-4H-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with nitro-substituted isothiocyanates . The reaction proceeds through the formation of thiourea intermediates, which undergo cyclization to form the benzothiazinone core. The reaction conditions often require the use of strong acids like concentrated sulfuric acid to promote cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
化学反応の分析
Types of Reactions
2-amino-6-nitro-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Reduction: The major product is 2-Amino-6-amino-1,3-benzothiazin-4-one.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
Based on the search results, here's what is known about the applications of compounds related to 2-amino-6-nitro-4H-1,3-benzothiazin-4-one:
General Information
- 2-Aminosubstituted 1,3-benzothiazine-4-ones are of interest in the treatment of mammalian diseases, particularly infectious diseases caused by bacteria, such as tuberculosis (TB) and leprosy caused by mycobacteria .
- 4H-1,3-benzothiazin-4-one derivatives show promise as antimycobacterial agents, especially against TB-resistant strains .
- 8-Nitro-1,3-benzothiazin-4-ones (BTZs) are a class of antitubercular agents, with BTZ043 and PBTZ169 being the most advanced compounds in this class . These compounds inhibit decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), an enzyme crucial for cell wall synthesis in Mycobacterium tuberculosis .
Structural variations and activity
- Halogenated 2-(4-ethoxycarbonylpiperazin-1-yl)-1,3-benzothiazin-4-ones lacking a nitro group have been synthesized and structurally characterized, and their in vitro activities against Mycobacterium aurum and M. tuberculosis H 37Rv have been tested .
- Research has also been done on fluorinated BTZs lacking a nitro group, with one such compound, 5-fluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one, showing in vitro activity against M. tuberculosis H 37Rv .
Synthesis
-
A process for preparing 2-aminosubstituted 1,3-benzothiazine-4-ones involves a specific chemical step with defined variables :
(1)
(2)
wherein Y is halogen, preferably chlorine; R is independently selected from Cx-g-alkyl which may optionally be substituted by halogen, -NO2, halogen, -CHO, -COOR4 (wherein R4 is hydrogen or C1-g-alkyl) and -CN; R3 is C1-3-alkyl which may be substituted by halogen, preferably methyl; X is halogen, preferably iodine; and n is 0 or an integer of 1 to 4, and if n is 2, 3 or 4, multiple Rs may be the same or different. In a preferred embodiment, the process comprises the following step: (1a)
(2a)
wherein Y is halogen, preferably chlorine; R1 is H, -CF3, -NO2, or halogen; R2 is -COOR4 (wherein R4 is hydrogen or C1-g-alkyl.), -CN, halogen, or -CF3.
** classes of Benzothiazinones**
作用機序
The primary mechanism of action of 2-amino-6-nitro-4H-1,3-benzothiazin-4-one involves the inhibition of decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall . By binding irreversibly to DprE1, the compound disrupts cell wall formation, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
BTZ043: Another benzothiazinone with potent antimycobacterial activity.
PBTZ169: A derivative with improved pharmacokinetic properties.
Uniqueness
2-amino-6-nitro-4H-1,3-benzothiazin-4-one is unique due to its specific inhibition of DprE1 and its potential for development as a tuberculosis treatment . Compared to similar compounds, it offers a balance of potency and ease of synthesis .
生物活性
2-Amino-6-nitro-4H-1,3-benzothiazin-4-one (also known as benzothiazinone or BTZ) is a compound with significant biological activity, particularly noted for its antibacterial properties against Mycobacterium tuberculosis (Mtb). This article explores the biological mechanisms, efficacy, and potential therapeutic applications of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by:
- Chemical Formula : C8H6N2O2S
- Molecular Weight : 194.21 g/mol
- Functional Groups : Nitro group (-NO2), amino group (-NH2), and a benzothiazine core.
This unique structure contributes to its biological activity, particularly in its interaction with bacterial enzymes.
The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of decaprenylphosphoryl-β-D-ribose oxidase 1 (DprE1), a crucial enzyme in the biosynthesis of arabinogalactan in the cell wall of Mtb. The compound undergoes metabolic activation where the nitro group is reduced to a nitroso intermediate, which then interacts with cysteine residues in the target enzyme, leading to its inhibition .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits potent bactericidal activity against both susceptible and drug-resistant strains of Mtb. In vitro studies have shown:
Compound | Activity Against Mtb | Mechanism |
---|---|---|
This compound | Effective against both drug-sensitive and resistant strains | Inhibition of DprE1 via nitroso intermediate formation |
PBTZ169 (related compound) | Similar efficacy; advanced into clinical trials | Same mechanism as above |
Case Studies
- Clinical Trials : A Phase IIa clinical trial involving PBTZ169 demonstrated significant reductions in bacterial load in patients with drug-resistant tuberculosis . This supports the therapeutic potential of benzothiazinones.
- Preclinical Studies : Studies on various derivatives of benzothiazinones have shown that modifications to the nitro group can enhance or reduce biological activity, indicating a structure-activity relationship that can be exploited for drug development .
Safety Profile
The safety profile of this compound appears favorable based on animal studies. Toxicological assessments indicate minimal adverse effects at therapeutic doses, making it a promising candidate for further clinical development .
Future Directions
Research is ongoing to optimize the efficacy and safety of this compound and its derivatives. The focus includes:
特性
IUPAC Name |
2-amino-6-nitro-1,3-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S/c9-8-10-7(12)5-3-4(11(13)14)1-2-6(5)15-8/h1-3H,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNODYDWKZZBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。